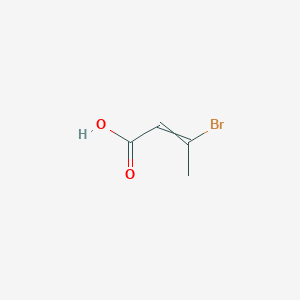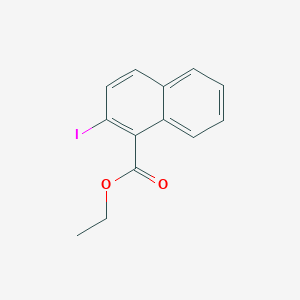
Ethyl 2-iodo-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-iodo-1-naphthoate is an organic compound with the molecular formula C13H11IO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an ethyl ester group and an iodine atom attached to the naphthalene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-1-naphthoate can be synthesized through several methods. One common approach involves the iodination of ethyl 1-naphthoate. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), in an organic solvent like acetic acid. The reaction conditions often require heating to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and reactant concentrations, to optimize yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-iodo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction Reactions: The iodine atom can be reduced to form ethyl 1-naphthoate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of ethyl 2-azido-1-naphthoate or ethyl 2-thiocyanato-1-naphthoate.
Oxidation: Formation of 2-iodo-1-naphthoic acid.
Reduction: Formation of ethyl 1-naphthoate.
科学的研究の応用
Ethyl 2-iodo-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential as a labeling reagent in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用機序
The mechanism of action of ethyl 2-iodo-1-naphthoate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing biochemical pathways and cellular processes.
類似化合物との比較
Ethyl 2-iodo-1-naphthoate can be compared with other similar compounds, such as:
Ethyl 1-naphthoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
2-Iodo-1-naphthoic acid: Contains a carboxylic acid group instead of an ester group, influencing its acidity and reactivity in different chemical environments.
This compound is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
特性
分子式 |
C13H11IO2 |
|---|---|
分子量 |
326.13 g/mol |
IUPAC名 |
ethyl 2-iodonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11IO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3 |
InChIキー |
BWCHMLLQLGTDCM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)

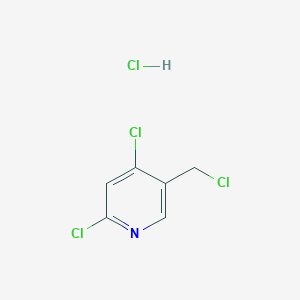

![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)
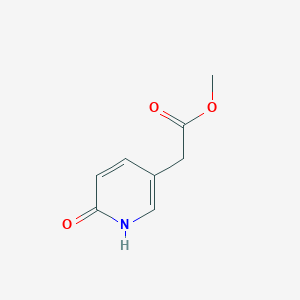
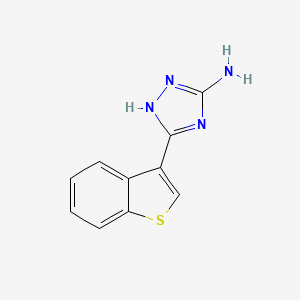
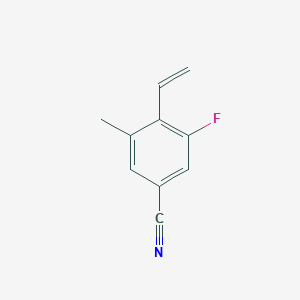
![7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
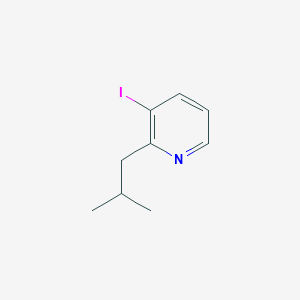
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
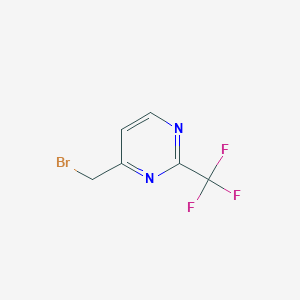
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
